

# Structural Analysis of T-705RMP Binding to Viral RdRp: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Favipiravir (T-705) is a broad-spectrum antiviral agent that exhibits potent activity against a wide range of RNA viruses, including influenza viruses, coronaviruses, and Ebola virus. As a prodrug, favipiravir is intracellularly metabolized to its active form, favipiravir ribofuranosyl 5'-monophosphate (T-705RMP), which is subsequently phosphorylated to favipiravir ribofuranosyl 5'-triphosphate (T-705RTP). T-705RTP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication and transcription. The incorporation of T-705RTP into the nascent viral RNA chain is the primary mechanism of its antiviral activity, leading to either chain termination or lethal mutagenesis. This technical guide provides an in-depth analysis of the structural basis of T-705RMP/RTP binding to viral RdRp, summarizing key quantitative data and detailing relevant experimental protocols.

## Data Presentation: Quantitative Analysis of T-705RTP Inhibition

The inhibitory potency of T-705RTP against various viral RdRps has been quantified using a range of biochemical assays. The following tables summarize the key inhibition constants (IC50 and Ki) and substrate discrimination values, providing a comparative overview of T-705RTP's activity against different viral polymerases.



| Virus                     | RdRp<br>Complex           | Assay Type                | Parameter | Value                      | Reference |
|---------------------------|---------------------------|---------------------------|-----------|----------------------------|-----------|
| Influenza A<br>Virus      | Recombinant<br>PA/PB1/PB2 | 5'-ApG<br>extension       | IC50      | ~1 µM                      | [1]       |
| Discriminatio<br>n vs GTP | 19-fold                   | [1]                       |           |                            |           |
| Discriminatio<br>n vs ATP | 30-fold                   | [1]                       |           |                            |           |
| Influenza<br>Virus        | Crude extract             | Labeled GTP incorporation | IC50      | 0.360 μΜ                   | [2]       |
| Labeled UTP incorporation | IC50                      | 10.5 μΜ                   | [2]       | _                          |           |
| Lineweaver-<br>Burk       | Ki (vs ATP)               | 7.72 μΜ                   | [2]       | _                          |           |
| Lineweaver-<br>Burk       | Ki (vs GTP)               | 1.56 μΜ                   | [2]       |                            |           |
| Norovirus<br>(Human)      | Recombinant<br>RdRp       | Primer<br>extension       | IC50      | Low<br>micromolar<br>range |           |
| Norovirus<br>(Mouse)      | Recombinant<br>RdRp       | Primer<br>extension       | IC50      | Low<br>micromolar<br>range |           |

### **Structural Insights from Cryo-Electron Microscopy**

The most detailed structural information regarding the interaction of favipiravir with a viral RdRp comes from cryo-electron microscopy (cryo-EM) studies of the SARS-CoV-2 RdRp complex. These studies have provided high-resolution structures of the enzyme bound to a template-primer RNA duplex and favipiravir-RTP.

A key structure, PDB ID 7CTT, reveals favipiravir-RTP at the +1 position of the active site in a pre-catalytic state. The favipiravir base forms a non-canonical base pair with a cytosine in the



template strand.[3] The binding of favipiravir-RTP in the active site is stabilized by a network of interactions with conserved residues within the RdRp catalytic motifs. The cryo-EM structure of the SARS-CoV-2 RdRp in complex with favipiravir-RTP (PDB ID: 7AAP) shows that 72 residues of the nsp12 subunit interact with the inhibitor.[4]

The structural data suggests that while T-705RTP can be incorporated into the growing RNA chain, its presence can lead to a catalytically nonproductive conformation, thus slowing down RNA synthesis.[5][6] This inefficient incorporation and the potential for subsequent chain termination or introduction of mutations form the basis of its antiviral effect.

## Experimental Protocols Recombinant Viral RdRp Expression and Purification

The production of active and stable recombinant viral RdRp is a prerequisite for structural and biochemical studies. Both E. coli and insect cell expression systems have been successfully employed.

a) Expression in E. coli (SARS-CoV-2 RdRp Complex):

This protocol describes the co-expression of the SARS-CoV-2 RdRp core complex (nsp12, nsp7, and nsp8) in E. coli.[7]

- Construct Design: Clone the genes for nsp12, nsp7, and nsp8 into a single expression vector, such as a pET-based plasmid, with appropriate affinity tags (e.g., His-tag, GST-tag) for purification.
- Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
- Expression: Grow the bacterial culture in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-0.5 mM) and continue cultivation at a lower temperature (e.g., 16-20°C) overnight.
- Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using sonication or a high-pressure homogenizer.



- Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto an affinity column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively and elute the protein complex with a buffer containing a high concentration of imidazole.
- Size-Exclusion Chromatography: Further purify the eluted complex using a size-exclusion chromatography column to separate the RdRp complex from aggregates and other contaminants. The final buffer should be suitable for downstream applications (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
- b) Expression in Insect Cells (SARS-CoV-2 RdRp Complex):

This method often yields higher amounts of soluble and active complex.[8]

- Baculovirus Generation: Generate recombinant baculoviruses for nsp12 (often fused with a tag like Maltose-Binding Protein for enhanced solubility) and the co-factors nsp7 and nsp8.
- Insect Cell Culture: Maintain and expand insect cell cultures (e.g., Sf9 or T. ni cells).
- Infection and Expression: Co-infect the insect cells with the recombinant baculoviruses. Harvest the cells 48-72 hours post-infection.
- Purification: Follow a similar purification scheme as for the E. coli expressed protein, typically involving affinity chromatography followed by size-exclusion chromatography.

### Primer Extension Assay for RdRp Activity and Inhibition

This assay is used to measure the enzymatic activity of the RdRp and to quantify the inhibitory effects of nucleotide analogs like T-705RTP.[9][10]

- Primer-Template (P/T) Preparation: Anneal a fluorescently labeled RNA primer (e.g., with Cy5 at the 5'-end) to a longer, unlabeled RNA template.
- Reaction Setup: In a reaction mixture, combine the purified RdRp complex, the P/T duplex, and a reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 10 mM DTT).
- Initiation and Incubation: Initiate the reaction by adding a mixture of natural ribonucleoside triphosphates (rNTPs). For inhibition studies, include varying concentrations of the



nucleotide analog (e.g., T-705RTP). Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

- Quenching: Stop the reaction by adding a quenching solution containing a strong denaturant (e.g., 8 M urea) and a loading dye.
- Analysis: Denature the samples by heating and resolve the RNA products on a denaturing polyacrylamide gel (e.g., TBE-Urea PAGE).
- Visualization and Quantification: Visualize the fluorescently labeled RNA products using a suitable imager. The intensity of the bands corresponding to the extended primer provides a measure of RdRp activity. For inhibition assays, calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

## **Cryo-Electron Microscopy (Cryo-EM) of RdRp-T-705RTP Complex**

This protocol outlines the general steps for determining the structure of the RdRp in complex with T-705RTP.[3]

- Complex Formation: Incubate the purified RdRp complex with a synthetic RNA template-primer duplex and the active form of favipiravir (T-705RTP) at an appropriate molar ratio (e.g., 1:1.5:5 for RdRp:RNA:T-705RTP) on ice to allow for complex formation.
- Grid Preparation: Apply a small volume (3-4 μL) of the complex solution to a glow-discharged cryo-EM grid. Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification robot.
- Data Acquisition: Screen the vitrified grids for optimal ice thickness and particle distribution using a high-end transmission electron microscope (e.g., Titan Krios) operating at 300 kV.
   Collect a large dataset of movie frames.
- Image Processing: Process the collected movie frames, including motion correction, CTF estimation, particle picking, 2D classification, and 3D reconstruction using specialized software (e.g., RELION, CryoSPARC).



• Model Building and Refinement: Build an atomic model into the final 3D density map and refine it against the data to obtain the final structure.

# Mandatory Visualizations Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: Intracellular activation of Favipiravir and its mechanism of viral RdRp inhibition.





Click to download full resolution via product page

Caption: Workflow for the in vitro primer extension assay to assess RdRp activity and inhibition.





Click to download full resolution via product page



Caption: Logical relationship of T-705RTP competition and inhibitory mechanisms at the RdRp active site.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5'-Triphosphate towards Influenza A Virus Polymerase | PLOS One [journals.plos.org]
- 2. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Interface-based design of the favipiravir-binding site in SARS-CoV-2 RNA-dependent RNA polymerase reveals mutations conferring resistance to chain termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast and efficient purification of SARS-CoV-2 RNA dependent RNA polymerase complex expressed in Escherichia coli PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized Recombinant Expression and Purification of the SARS-CoV-2 Polymerase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Analysis of T-705RMP Binding to Viral RdRp: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1148250#structural-analysis-of-t-705rmp-binding-to-viral-rdrp]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com